molecular formula C11H8BrN3 B15065540 4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole CAS No. 827317-27-1

4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole

Cat. No.: B15065540
CAS No.: 827317-27-1
M. Wt: 262.10 g/mol
InChI Key: UZAVGBJRSMDRDZ-UHFFFAOYSA-N
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Description

4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole is an organic compound that belongs to the class of heterocyclic compounds It features a bromine atom attached to the second position of an indole ring, which is further substituted with a pyrazolyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the second position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Formation of Pyrazole: The brominated indole is then reacted with hydrazine derivatives to form the pyrazole ring. This step often requires the use of a base such as potassium carbonate or sodium hydroxide and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like DMF or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indole derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1h-indole: Lacks the pyrazolyl group, making it less versatile in terms of chemical reactivity.

    4-Chloro-2-(1h-pyrazol-3-yl)-1h-indole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    2-(1h-Pyrazol-3-yl)-1h-indole: Lacks the halogen atom, which can influence its chemical properties and applications.

Uniqueness

4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole is unique due to the presence of both a bromine atom and a pyrazolyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications.

Properties

CAS No.

827317-27-1

Molecular Formula

C11H8BrN3

Molecular Weight

262.10 g/mol

IUPAC Name

4-bromo-2-(1H-pyrazol-5-yl)-1H-indole

InChI

InChI=1S/C11H8BrN3/c12-8-2-1-3-9-7(8)6-11(14-9)10-4-5-13-15-10/h1-6,14H,(H,13,15)

InChI Key

UZAVGBJRSMDRDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)C3=CC=NN3)C(=C1)Br

Origin of Product

United States

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